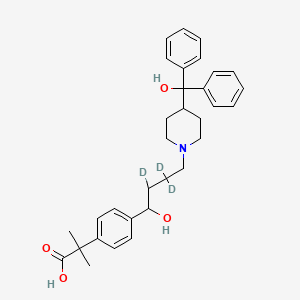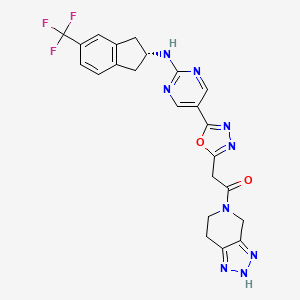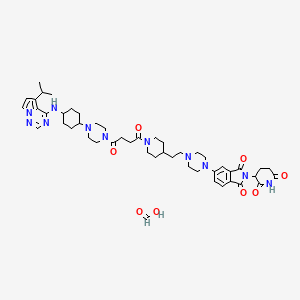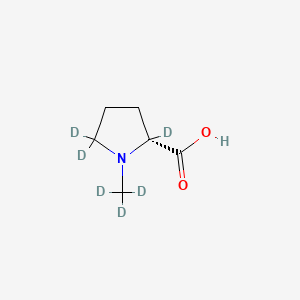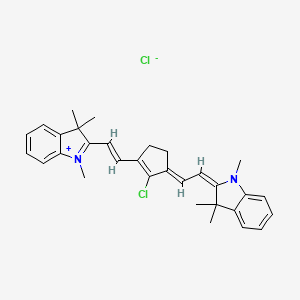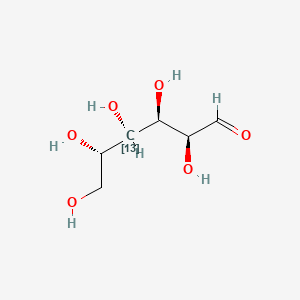
L-Galactose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Galactose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Galactose. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving galactose. L-Galactose itself is a monosaccharide found in milk and sugar beets and is a C-4 epimer of glucose .
準備方法
Synthetic Routes and Reaction Conditions: L-Galactose-13C-1 can be synthesized by incorporating the carbon-13 isotope into L-Galactose. This process typically involves the use of carbon-13 labeled precursors in the synthesis of L-Galactose. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of stable heavy isotopes of hydrogen, carbon, and other elements .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The production process is carefully controlled to ensure the purity and stability of the labeled compound. The compound is then purified and packaged for use in scientific research .
化学反応の分析
Types of Reactions: L-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the specific reaction being studied. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction being studied. For example, oxidation reactions may produce galactonic acid, while reduction reactions may produce galactitol .
科学的研究の応用
L-Galactose-13C-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and biochemical processes. In biology, it is used to study the biosynthesis and functions of human milk oligosaccharides. In medicine, it is used in diagnostic tests to evaluate liver function and assess liver disease. In industry, it is used in the development of stable isotope-labeled compounds for drug development and other applications .
作用機序
The mechanism of action of L-Galactose-13C-1 involves its incorporation into metabolic pathways and biochemical processes involving galactose. The carbon-13 isotope allows researchers to trace the compound’s movement and interactions within these pathways. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with galactose .
類似化合物との比較
L-Galactose-13C-1 is unique in its incorporation of the carbon-13 isotope at the first carbon position of L-Galactose. Similar compounds include other isotope-labeled sugars such as glucose-13C-1 and fructose-13C-1. These compounds are also used as tracers in metabolic studies, but they differ in their specific labeling positions and the metabolic pathways they are used to study .
List of Similar Compounds:- Glucose-13C-1
- Fructose-13C-1
- Lactose-13C-1
- Mannose-13C-1
- Ribose-13C-1
This compound stands out due to its specific labeling and the unique insights it provides into the metabolic processes involving galactose.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
InChIキー |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
異性体SMILES |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
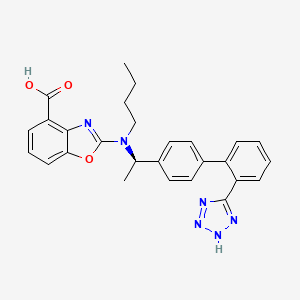
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

